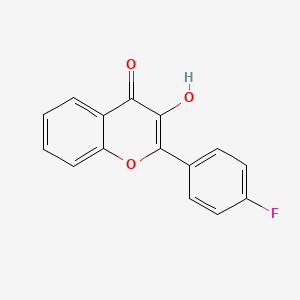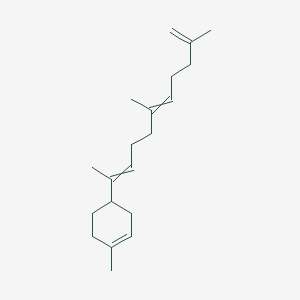
1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- is an organic compound with the molecular formula C20H32 and a molecular weight of 272.468 g/mol . This compound is characterized by a cyclohexene ring substituted with a methyl group and a long aliphatic chain containing three double bonds. It is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with a suitable aliphatic chain precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds in the aliphatic chain to single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a ligand for certain receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl): This compound has a similar structure but with different substituents on the cyclohexene ring.
Cyclohexene, 4-methyl-: Another similar compound with a methyl group on the cyclohexene ring.
Uniqueness
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- is unique due to its long aliphatic chain with multiple double bonds, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
56248-11-4 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
4-(6,10-dimethylundeca-2,6,10-trien-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C20H32/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h9,11-12,20H,1,6-8,10,13-15H2,2-5H3 |
InChI Key |
NBDOWXJKEJZWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=CCCC(=CCCC(=C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


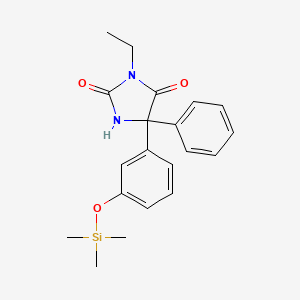
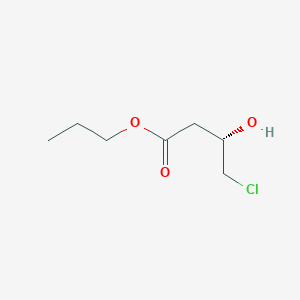
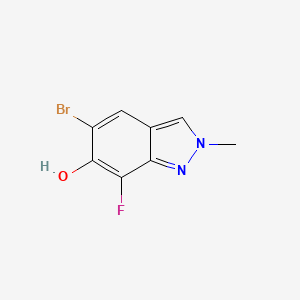

![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)
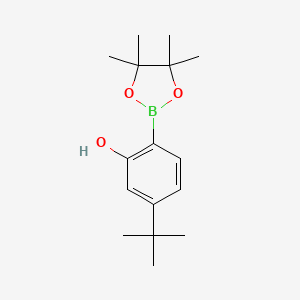

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
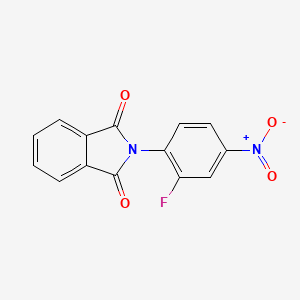
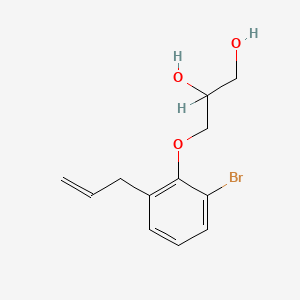
amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)
